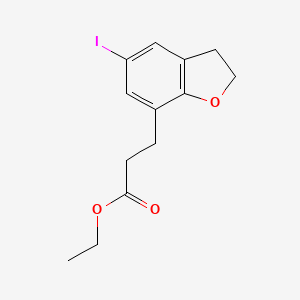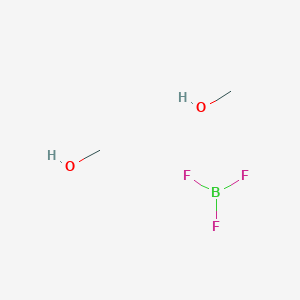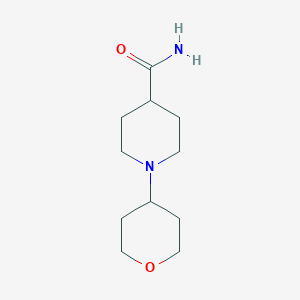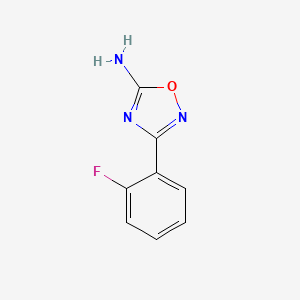
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine typically involves the introduction of the trifluoromethyl group to the indole ring. One common method is the reaction of 2-methylindole with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanamine
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-6-yl)ethanamine
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-7-yl)ethanamine
Comparison: Compared to similar compounds, (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine is unique due to the specific position of the trifluoromethyl group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11F3N2 |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m0/s1 |
Clé InChI |
GHWVLJHSQRMLPY-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC2=C(N1)C=CC(=C2)[C@@H](C(F)(F)F)N |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)



![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)

![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)





